A Technical Guide to Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: A Versatile Scaffold for Drug Discovery
A Technical Guide to Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: A Versatile Scaffold for Drug Discovery
Introduction: The Strategic Value of Conformationally Constrained Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer both synthetic accessibility and precise three-dimensional orientation of pharmacophoric elements is paramount. Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate emerges as a compound of significant interest, embodying the strategic advantages of a rigid bicyclic scaffold.[1] This N-Boc protected oxazine derivative serves as a valuable building block for the synthesis of complex molecules, particularly in the development of new therapeutic agents.
The core 2-oxa-3-azabicyclo[2.2.2]octene framework imposes significant conformational constraints, locking the six-membered piperazine-like ring into a defined boat-like conformation. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This guide provides an in-depth analysis of the synthesis, properties, and applications of this compound, offering field-proven insights for researchers in drug development.
Physicochemical and Structural Characteristics
Precise characterization is the bedrock of reproducible science. The key properties of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 110590-29-9 | [2][3] |
| Molecular Formula | C₁₁H₁₇NO₃ | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| Physical Form | Colorless solid or oil | [2][4] |
| Melting Point | 34.5–36.5 °C | [4] |
| Storage Temperature | Room Temperature | [2] |
| InChI Key | KWICUYZLFNKYIA-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights: The Hetero-Diels-Alder Approach
The principal and most efficient synthesis of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is achieved through a copper-catalyzed hetero-Diels-Alder reaction.[4] This [4+2] cycloaddition provides a direct and high-yielding pathway to the bicyclic core structure.[5][6]
Causality of Experimental Design: The choice of a hetero-Diels-Alder reaction is strategic. It allows for the rapid construction of the complex, bridged heterocyclic system in a single, stereocontrolled step.[7][8] The dienophile, an in situ-generated N-Boc-nitrosocarbonyl species, reacts readily with the diene, 1,3-cyclohexadiene. The use of a copper(I) chloride and pyridine catalyst system is crucial for facilitating the reaction under mild conditions, ensuring the stability of the starting materials and the product.[4]
Detailed Experimental Protocol
The following protocol is a self-validating system, adapted from established literature procedures.[4]
Materials:
-
Tert-butyl-hydroxycarbamate (1.0 eq)
-
1,3-Cyclohexadiene (1.2 eq)
-
Copper(I) chloride (CuCl) (0.2 eq)
-
Pyridine (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia solution (25%, aqueous)
-
Ethyl acetate (EtOAc)
-
n-Pentane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl-hydroxycarbamate (7.4 mmol, 1.0 eq) and 1,3-cyclohexadiene (8.9 mmol, 1.2 eq) in anhydrous THF (30 mL), add CuCl (1.5 mmol, 0.2 eq) and pyridine (0.7 mmol, 0.1 eq).
-
Stir the resulting mixture vigorously for 4 hours at room temperature, open to the air. The reaction progress can be monitored by TLC (n-pentane:EtOAc = 2:1), visualizing with a potassium permanganate stain.
-
Upon completion, quench the reaction by adding 30 mL of 25% aqueous ammonia solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous phase with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of n-pentane:EtOAc (starting from 5:1) to afford the title compound as a colorless solid. An expected yield is approximately 90%.[4]
Applications in Medicinal Chemistry and Drug Discovery
The true value of Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate lies in its utility as a versatile synthetic intermediate.[8] Its rigid framework serves as an excellent starting point for creating novel, conformationally restricted analogs of known bioactive molecules.
Precursor for Novel Bicyclic Scaffolds
The N-Boc protecting group can be readily removed under acidic conditions, and the exposed secondary amine can be further functionalized. More importantly, the bicyclic alkene can be subjected to a variety of transformations (e.g., reduction, epoxidation, dihydroxylation) to introduce new stereocenters and functional groups. For instance, the compound has been used as a direct precursor for the synthesis of 3-N-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene via reduction with lithium aluminum hydride (LiAlH₄).[4] This subsequent molecule was utilized in studies investigating enhancers for acid β-glucosidase, an enzyme implicated in Gaucher's disease.[4]
A Privileged Structural Motif
Bicyclic structures are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 2-oxa-3-azabicyclo[2.2.2]octane core provides a rigid, three-dimensional topology that can be decorated with various functional groups to target specific enzymes, receptors, or protein-protein interactions.[9][10][11][12] By pre-organizing the substituents in a defined spatial arrangement, these scaffolds can lead to the discovery of highly potent and selective ligands.
Safety and Handling
As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this exact compound is not widely published, related bicyclic structures and reagents used in its synthesis warrant caution.[13] The safety data sheet for the title compound indicates it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is more than just a chemical entity; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the hetero-Diels-Alder reaction, combined with the conformational rigidity of its bicyclic oxazine core, makes it an exceptionally valuable building block. It provides a robust platform for generating libraries of complex, three-dimensionally diverse molecules. Future research will likely see this and related scaffolds being employed in the design of novel therapeutics targeting challenging biological systems where precise molecular recognition is key to achieving the desired therapeutic effect.
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Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]
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Krishnamurthy, S., Jalli, V., Vagvala, T. C., Moriguchi, T., & Tsuge, A. (2015). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o449–o450. [Link]
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Košmrlj, J. (2012). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions. Arkivoc, 2013(1), 225-249. [Link]
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Pogenberg, V., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(7), 3505. [Link]
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Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]
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